Lithium iodo(triphenylsilyl)methanide
Description
Lithium iodo(triphenylsilyl)methanide is a highly reactive organometallic compound characterized by its lithium center coordinated to a methanide ligand substituted with both an iodine atom and a triphenylsilyl group. This structure confers strong nucleophilic and basic properties, making it valuable in organic synthesis for deprotonation, alkylation, and cross-coupling reactions.
Properties
CAS No. |
90158-99-9 |
|---|---|
Molecular Formula |
C19H16ILiSi |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
lithium;iodomethyl(triphenyl)silane |
InChI |
InChI=1S/C19H16ISi.Li/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-16H;/q-1;+1 |
InChI Key |
RQPBRBKZHCGPRC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)[Si]([CH-]I)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium iodo(triphenylsilyl)methanide can be synthesized through a metal-halogen exchange reaction. This involves the reaction of triphenylsilyl iodide with lithium metal in an appropriate solvent, such as diethyl ether or tetrahydrofuran. The reaction is typically carried out at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium iodo(triphenylsilyl)methanide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form larger organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and electrophiles. The reactions are typically carried out in inert atmospheres, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product will be a new organolithium compound, while in addition reactions, the product will be a new carbon-carbon bonded compound .
Scientific Research Applications
Lithium iodo(triphenylsilyl)methanide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form new carbon-carbon bonds and in the preparation of complex organometallic compounds.
Biology: It can be used in the synthesis of biologically active molecules and in the study of reaction mechanisms involving organolithium compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of lithium iodo(triphenylsilyl)methanide involves the nucleophilic attack of the lithium atom on electrophilic centers. This can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the stability of the carbanion intermediate formed during the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparison
Lithium iodo(triphenylsilyl)methanide shares structural similarities with other triphenylsilyl-metal compounds but differs in its central atom and substituents. Key comparisons include:
- Triphenylsilyl Lithium: Both compounds feature a lithium center bonded to a triphenylsilyl group.
- Triphenylsilyl Chloride (CAS 76-86-8) : This silicon-centered compound lacks the lithium-iodine moiety and is primarily used as a silylating agent. Its electrophilic silicon center contrasts with the nucleophilic lithium in the methanide derivative, highlighting divergent applications .
- Triphenyllead Derivatives (e.g., Triphenyllead Acetate) : These lead-based analogs exhibit heavier-atom effects, with lower reactivity in nucleophilic pathways and significant toxicity, limiting their utility compared to lithium-based systems .
Data Table: Comparative Analysis of Key Compounds
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